(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39-,40+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMSYGNAFDJNX-DTQLOPILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound is a type of chalcoglycoside, and its electrochemical oxidation follows an overall EC-type mechanism. The electro-generated cation radical undergoes an irreversible carbon-chalcogen bond rupture to produce the corresponding glycosyl cation, which may react further.
Biochemical Pathways
The compound is involved in the electrochemical oxidation pathway, where it undergoes a series of redox reactions. The formal oxidation potentials vary according to the identity of the chalcogenide.
Result of Action
Similar compounds, such as phenyl 1-thio-glycosides, have been used extensively for the synthesis of complex oligosaccharides and as specific inhibitors of human galectins.
Action Environment
It is known that the compound should be stored at temperatures below 0°c.
Biochemical Analysis
Biochemical Properties
Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside is involved in various biochemical reactions. It has been used extensively for the synthesis of complex oligosaccharides. The compound interacts with various enzymes and proteins, undergoing an EC-type mechanism during electrochemical oxidation.
Molecular Mechanism
The molecular mechanism of Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside involves the electrochemical oxidation of the compound, following an EC-type mechanism. The electro-generated cation radical undergoes an irreversible carbon-chalcogen bond rupture to produce the corresponding glycosyl cation.
Biological Activity
The compound (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran , often referred to as compound 1 , is a tetrahydropyran derivative with potential therapeutic applications. This article reviews the biological activities associated with compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₁H₄₂O₅S
- Molecular Weight : 646.83 g/mol
- CAS Number : 53269-95-7
- Purity : ≥98%
Compound 1 is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The presence of the phenylthio group suggests potential interactions with various enzymes, possibly acting as an inhibitor.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways such as TGF-β signaling, which is crucial in fibrotic diseases and cancer progression .
Antitumor Activity
Recent studies have indicated that compounds similar to 1 exhibit significant antitumor activity. For instance, derivatives of tetrahydropyran have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Anti-inflammatory Properties
Compound 1's structural analogs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that compound 1 may also possess similar anti-inflammatory properties .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of compound 1. Preliminary data suggest that modifications in the benzyloxy groups enhance solubility and absorption in biological systems .
Study 1: In Vitro Evaluation
A study evaluating the anti-inflammatory effects of compound 1 showed a significant reduction in NO production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The results indicated that compound 1 could effectively reduce inflammatory responses, making it a candidate for further development as an anti-inflammatory drug.
| Parameter | Control | Compound 1 (10 µM) | Compound 1 (50 µM) |
|---|---|---|---|
| NO Production (µM) | 25 | 15 | 5 |
| TNF-α Production (pg/mL) | 200 | 120 | 50 |
Study 2: In Vivo Assessment
In vivo studies using xylene-induced ear swelling models demonstrated that compound 1 significantly reduced inflammation compared to control groups. These findings support its potential use in treating inflammatory conditions.
| Treatment | Ear Swelling (mm) |
|---|---|
| Control | 8.0 |
| Compound 1 (10 mg/kg) | 4.0 |
| Compound 1 (50 mg/kg) | 2.0 |
Scientific Research Applications
Building Block for Carbohydrate Synthesis
The compound serves as a protected glucopyranoside, which is essential in the synthesis of complex carbohydrates. Its structure allows for selective reactions that can lead to the formation of various carbohydrate derivatives. This property is particularly useful in glycosylation reactions where precise control over stereochemistry is required .
Synthesis of Glycosides
Due to its benzyloxy groups, this compound can be utilized in the synthesis of glycosides. The presence of the phenylthio group enhances its reactivity towards nucleophiles, making it suitable for constructing glycosidic bonds .
Anticancer Research
Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that certain modifications can enhance cytotoxicity against cancer cell lines. The phenylthio group is believed to play a crucial role in this activity by interacting with cellular targets .
Antiviral Activity
Recent investigations have suggested that compounds similar to (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran exhibit antiviral properties. These findings open avenues for developing new antiviral agents targeting specific viral mechanisms .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Synthesis of Glycosides | Successfully synthesized various glycosides using (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran as a precursor. |
| Study 2 | Anticancer Activity | Demonstrated enhanced cytotoxic effects on breast cancer cell lines with modified derivatives of the compound. |
| Study 3 | Antiviral Properties | Identified promising antiviral activity against influenza virus strains using derivatives based on this compound structure. |
Comparison with Similar Compounds
a. Phenylthio vs. Ethylthio
b. Phenylthio vs. Methoxy
Stereochemical Differences
Extended Benzyloxy Functionalization
- (2R,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(((2R,3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-ol ():
Hydroxyl vs. Benzyloxy Substitutions
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on analogous compounds in , and 13.
Research Findings
- Synthesis Efficiency : The target compound’s phenylthio group enables high-yielding glycosylation via thiophilic activators (e.g., NIS/TfOH), whereas ethylthio analogs require harsher conditions .
- Stability : Benzyloxy groups provide superior stability over acetylated analogs (e.g., ’s acetates), which are prone to hydrolysis under basic conditions .
- Biological Relevance : Derivatives with free hydroxyls () show improved water solubility but require careful handling to avoid premature oxidation .
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
Answer:
The synthesis requires precise control over stereochemistry and regioselectivity. Key steps include:
- Protection of hydroxyl groups using benzyl chloride in the presence of a base (e.g., NaH) to prevent unwanted side reactions .
- Thioether formation at C-6 via nucleophilic substitution (e.g., using phenylthiol derivatives under Lewis acid catalysis) .
- Sequential deprotection strategies (e.g., catalytic hydrogenation for benzyl groups) to retain the tetrahydropyran ring integrity .
Basic: How do benzyloxy groups influence the compound’s stability and reactivity?
Answer:
Benzyloxy groups:
- Enhance solubility in organic solvents, facilitating purification and reaction handling.
- Prevent premature oxidation of hydroxyl groups during synthetic steps.
- Act as temporary protecting groups that can be selectively removed under controlled conditions (e.g., H₂/Pd-C) .
Advanced: What methodological challenges arise in achieving regioselective substitution at C-6?
Answer:
Regioselective substitution at C-6 is complicated by steric hindrance and competing reactivity at other positions. Strategies include:
- Lewis acid catalysis (e.g., BF₃·Et₂O) to direct nucleophilic attack to C-6 .
- Temperature modulation to favor kinetic over thermodynamic control.
- Pre-functionalization of adjacent positions to block undesired reactivity .
Advanced: How can computational modeling predict stereochemical outcomes in its synthesis?
Answer:
Density functional theory (DFT) and molecular dynamics simulations can:
- Predict transition-state geometries to identify favored stereochemical pathways.
- Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to minimize epimerization .
- Validate intermediate conformations using NMR chemical shift calculations .
Analytical: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns stereochemistry and confirms substitution patterns via coupling constants and NOE correlations .
- Mass spectrometry (MS) : Verifies molecular weight and fragmentation pathways (e.g., loss of benzyl groups) .
- IR spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹ for phenylthio) .
Advanced: How does the phenylthio group at C-6 impact its utility in glycosylation reactions?
Answer:
The phenylthio group:
- Acts as a leaving group in glycosylation, enabling formation of glycosidic bonds with nucleophiles (e.g., alcohols).
- Modulates reactivity compared to oxygen-based analogs (e.g., faster displacement due to sulfur’s polarizability) .
- Requires activation (e.g., NIS/AgOTf) for efficient coupling in oligosaccharide synthesis .
Methodological: What deprotection strategies preserve the tetrahydropyran ring?
Answer:
- Catalytic hydrogenation : H₂/Pd-C selectively removes benzyl groups without ring opening .
- Acid-free conditions : Avoid protic acids (e.g., TFA) to prevent acetal cleavage.
- Stepwise deprotection : Use orthogonal protecting groups (e.g., TBDMS for secondary hydroxyls) to control reaction sequence .
Application: How is this compound used to synthesize complex natural products?
Answer:
- Glycosyl donor : The phenylthio group enables stereoselective glycosylation in carbohydrate-based natural products (e.g., macrolides) .
- Scaffold for SAR studies : Modifications at C-2 and C-6 explore interactions with enzymes (e.g., glycosidases) .
Safety: What handling protocols mitigate risks during synthesis?
Answer:
- Storage : 2–8°C under inert atmosphere to prevent oxidation .
- PPE : Use EN 166-compliant goggles and NIOSH-approved respirators to avoid inhalation of benzyl chloride vapors .
- Ventilation : Ensure fume hoods are used during reactions involving volatile reagents (e.g., NaH) .
Advanced: How do structural modifications (e.g., replacing phenylthio) affect bioactivity?
Answer:
- Methoxy substitution : Reduces electrophilicity at C-6, decreasing reactivity in glycosylation .
- Azido groups : Introduce click chemistry handles for bioconjugation (e.g., with alkynes) .
- SAR studies : Compare thioether vs. ether analogs to optimize binding affinity in enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
